Monobromobimane Monobromobimane
Brand Name: Vulcanchem
CAS No.: 71418-44-5
VCID: VC0013751
InChI: InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
SMILES: CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

Monobromobimane

CAS No.: 71418-44-5

VCID: VC0013751

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Monobromobimane - 71418-44-5

Description

Monobromobimane, also known as bromobimane, is a heterocyclic compound and bimane dye widely utilized as a reagent in biochemistry . It is essentially nonfluorescent until it alkylates thiol groups, which displaces the bromine and adds a fluorescent tag, allowing for the analysis of low molecular weight biothiols . The alkylating properties of bromobimane are comparable to iodoacetamide .

Bromobimanes react with small thiols such as glutathione, and with reactive protein thiol groups . This reaction is pH-dependent, with the thiolate anion acting as the active nucleophile, converting the nonfluorescent agent into water-soluble fluorescent products . Bromobimanes are available in cell-penetrating and nonpenetrating forms, enhancing their utility in various analytical applications .

Similar to bromobimane, dibromobimane can be synthesized by using two equivalents of bromine . Bromobimanes are light-sensitive compounds and should be stored refrigerated and protected from light .

CAS No. 71418-44-5
Product Name Monobromobimane
Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name 7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Standard InChI InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Standard InChIKey AHEWZZJEDQVLOP-UHFFFAOYSA-N
SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Canonical SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Appearance Assay:≥98%A crystalline solid
Synonyms omobimane
MBBR
monobromobimane
Thiolyte MB
Reference Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology
Newton et al. Bacillithiol is an antioxidant thiol produced in Bacilli Nature Chemical Biology, doi: 10.1038/nchembio.189, published online 5 July 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 114810
Last Modified Sep 14 2023

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